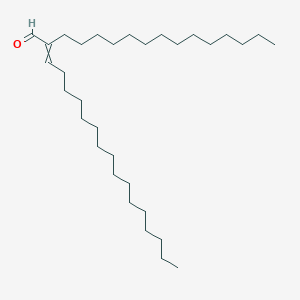
2-Tetradecyloctadec-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tetradecyloctadec-2-enal is a long-chain aldehyde with the molecular formula C32H62O. This compound is characterized by its unique structure, which includes a double bond at the second carbon position and a long hydrocarbon chain. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tetradecyloctadec-2-enal typically involves the aldol condensation of tetradecanal and octadecanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining the temperature at around 60-70°C and stirring the mixture for several hours to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Tetradecyloctadec-2-enal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in the compound can undergo addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out in an inert solvent such as tetrahydrofuran.
Substitution: Halogenation reactions are typically carried out using halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: The major product is 2-Tetradecyloctadecanoic acid.
Reduction: The major product is 2-Tetradecyloctadecanol.
Substitution: The major products are halogenated derivatives of this compound.
Scientific Research Applications
2-Tetradecyloctadec-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of lipid metabolism and the role of long-chain aldehydes in biological systems.
Medicine: It has potential applications in the development of new drugs and therapeutic agents. Its ability to undergo various chemical reactions makes it a versatile compound for drug design.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals. Its long hydrocarbon chain makes it suitable for use in various industrial applications.
Mechanism of Action
The mechanism of action of 2-Tetradecyloctadec-2-enal involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of adducts. This can result in changes in the structure and function of the target molecules, which can have various biological effects.
Comparison with Similar Compounds
2-Tetradecyloctadec-2-enal can be compared with other long-chain aldehydes such as:
2-Tetradecenal: Similar in structure but with a shorter hydrocarbon chain.
2-Octadecenal: Similar in structure but with a different position of the double bond.
2-Hexadecenal: Similar in structure but with a different length of the hydrocarbon chain.
The uniqueness of this compound lies in its specific structure, which includes a long hydrocarbon chain and a double bond at the second carbon position. This unique structure gives it distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
22117-88-0 |
|---|---|
Molecular Formula |
C32H62O |
Molecular Weight |
462.8 g/mol |
IUPAC Name |
2-tetradecyloctadec-2-enal |
InChI |
InChI=1S/C32H62O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32(31-33)29-27-25-23-21-19-16-14-12-10-8-6-4-2/h30-31H,3-29H2,1-2H3 |
InChI Key |
RNWHUACEAPAURL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC=C(CCCCCCCCCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















